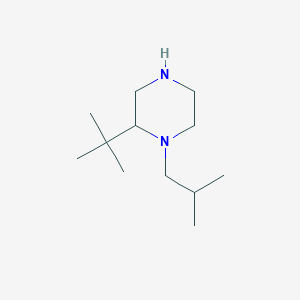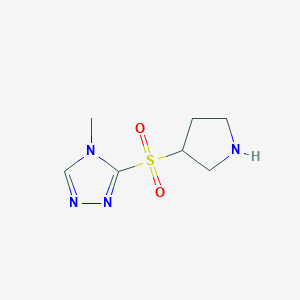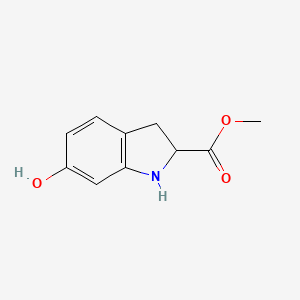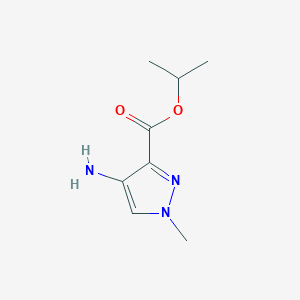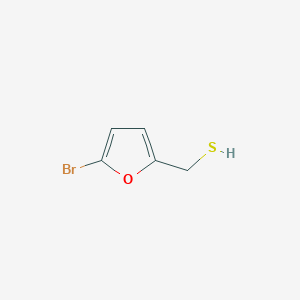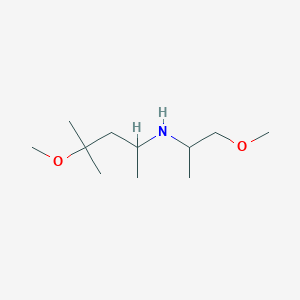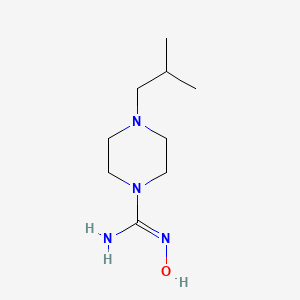
N'-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide is a chemical compound with the molecular formula C9H20N4O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide typically involves the reaction of piperazine derivatives with appropriate reagents. One common method includes the use of N-Boc-piperazine, which undergoes a Buchwald–Hartwig reaction with 1-bromo-2,3-dichlorobenzene, followed by acidic hydrolysis . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the general principles of organic synthesis, such as nucleophilic substitution and reductive amination, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboxamide, while reduction may produce N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidine.
Scientific Research Applications
N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the intrinsic mitochondrial signaling pathway to induce cytotoxicity and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine (CB01): Known for its anticancer properties.
Cariprazine: Used as an antipsychotic medication.
Trimetazidine: Used to treat angina.
Uniqueness
N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide is unique due to its specific structure and potential biological activities. Its ability to interact with various molecular targets makes it a valuable compound for research in multiple scientific fields.
Properties
Molecular Formula |
C9H20N4O |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N'-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C9H20N4O/c1-8(2)7-12-3-5-13(6-4-12)9(10)11-14/h8,14H,3-7H2,1-2H3,(H2,10,11) |
InChI Key |
WXLIUOUITFYDCZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)CN1CCN(CC1)/C(=N/O)/N |
Canonical SMILES |
CC(C)CN1CCN(CC1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


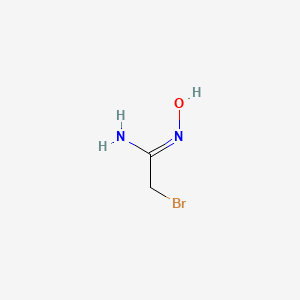
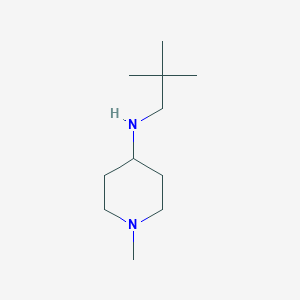
![methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B13253028.png)

